molecular formula C14H18ClNO3S B8550182 Agn-PC-00FU26 CAS No. 720698-87-3

Agn-PC-00FU26

Cat. No.: B8550182
CAS No.: 720698-87-3
M. Wt: 315.8 g/mol
InChI Key: CZBNIHMMSVGCQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Agn-PC-00FU26 is a synthetic organic compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Its structural features include a boronic acid group substituted with bromine, chlorine, and oxygen-containing functional groups, which contribute to its unique physicochemical properties. Key parameters include a topological polar surface area (TPSA) of 40.46 Ų, high gastrointestinal absorption (GI), and blood-brain barrier (BBB) permeability . The compound exhibits moderate solubility (0.24 mg/mL) and a log Po/w (octanol-water partition coefficient) ranging from 0.61 to 2.15, depending on the calculation method (e.g., XLOGP3, WLOGP) .

This compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride as a catalyst in a tetrahydrofuran (THF)/water solvent system at 75°C . Its primary applications are hypothesized to include catalysis and medicinal chemistry, though specific biological targets remain under investigation.

Properties

CAS No.

720698-87-3

Molecular Formula

C14H18ClNO3S

Molecular Weight

315.8 g/mol

IUPAC Name

3-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]propane-1-sulfonic acid

InChI

InChI=1S/C14H18ClNO3S/c15-14-4-2-12(3-5-14)13-6-9-16(10-7-13)8-1-11-20(17,18)19/h2-6H,1,7-11H2,(H,17,18,19)

InChI Key

CZBNIHMMSVGCQW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1C2=CC=C(C=C2)Cl)CCCS(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Research Implications

  • Catalysis : this compound’s balanced log Po/w and solubility make it a versatile candidate for cross-coupling reactions in aqueous-organic biphasic systems .
  • Limitations : Lower solubility compared to some analogues may necessitate formulation optimization for in vivo studies.

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